molecular formula C10H16O3 B14185742 7-Octenoic acid, 4-methyl-3-oxo-, methyl ester CAS No. 834900-28-6

7-Octenoic acid, 4-methyl-3-oxo-, methyl ester

Cat. No.: B14185742
CAS No.: 834900-28-6
M. Wt: 184.23 g/mol
InChI Key: HSWRQLYXLULIST-UHFFFAOYSA-N
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Description

7-Octenoic acid, 4-methyl-3-oxo-, methyl ester is a chemical compound with the molecular formula C10H16O3. It is an ester derivative of 7-Octenoic acid, characterized by the presence of a methyl group and a keto group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Octenoic acid, 4-methyl-3-oxo-, methyl ester typically involves the esterification of 7-Octenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. Additionally, the compound can be synthesized through the oxidation of 4-methyl-3-oxo-7-octenoic acid followed by esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

7-Octenoic acid, 4-methyl-3-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 7-Octenoic acid derivatives.

    Reduction: 4-methyl-3-hydroxy-7-octenoic acid methyl ester.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

7-Octenoic acid, 4-methyl-3-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Octenoic acid, 4-methyl-3-oxo-, methyl ester involves its interaction with specific molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a double bond and a keto group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

834900-28-6

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 4-methyl-3-oxooct-7-enoate

InChI

InChI=1S/C10H16O3/c1-4-5-6-8(2)9(11)7-10(12)13-3/h4,8H,1,5-7H2,2-3H3

InChI Key

HSWRQLYXLULIST-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)C(=O)CC(=O)OC

Origin of Product

United States

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